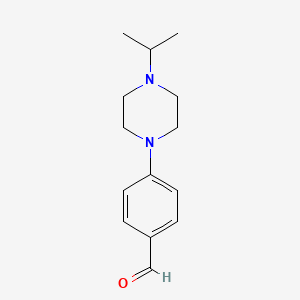

4-(4-Isopropylpiperazin-1-yl)benzaldehyde

Overview

Description

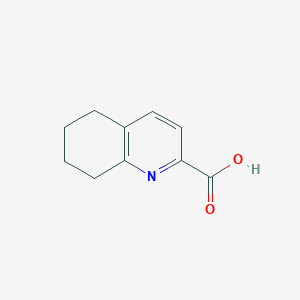

4-(4-Isopropylpiperazin-1-yl)benzaldehyde is a chemical compound with the CAS Number: 197638-78-1 . It has a molecular weight of 232.33 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-isopropyl-1-piperazinyl)benzaldehyde . The InChI code for this compound is 1S/C14H20N2O/c1-12(2)15-7-9-16(10-8-15)14-5-3-13(11-17)4-6-14/h3-6,11-12H,7-10H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 232.33 .Scientific Research Applications

1. Catalytic Activity in Asymmetric Alkylation Reactions

4-(4-Isopropylpiperazin-1-yl)benzaldehyde and related compounds demonstrate significant roles in asymmetric alkylation reactions. For instance, the solution-state structure of a complex formed between diethylzinc and dilithiated isobutyl-isopropylpiperazine, which is structurally similar to this compound, exhibits a conformation that is crucial for catalytic activity in such reactions. This structure facilitates conformational exchanges important for asymmetric synthesis, a key process in pharmaceutical and fine chemical manufacturing (Eriksson, Arvidsson, & Davidsson, 1999).

2. Fluorescent Probing for Biological Molecules

Compounds structurally related to this compound have been developed as fluorescent probes for biological molecules. For instance, a derivative was designed as a ratiometric fluorescent probe for cysteine and homocysteine, displaying significant shifts in emission upon interaction with these molecules. Such probes are invaluable in biochemical and medical research for the detection and quantification of specific biomolecules (Lin et al., 2008).

3. Enantioselective Synthesis

The structural analogs of this compound are employed in enantioselective syntheses. For example, compounds like N/N/O-tridentate chiral diamino isoborneol, derived from related structures, are used in the enantioselective addition of diethylzinc to benzaldehyde, a reaction of significant interest in the development of chiral drugs (Engel, Maroto, Martínez, & Cerero, 2008).

4. Development of Antimicrobial Agents

Piperazine-based structures, similar to this compound, have been key in the synthesis of new antimicrobial agents. For instance, a class of 2-benzothiazolylimino-4-thiazolidinones, utilizing related compounds as intermediates, demonstrated promising antimicrobial activity. This highlights the potential of such compounds in addressing the need for novel antimicrobial drugs (Patel & Park, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name |

4-(4-propan-2-ylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(2)15-7-9-16(10-8-15)14-5-3-13(11-17)4-6-14/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIVHMRWUCCJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)

![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)

![Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-](/img/structure/B3113734.png)